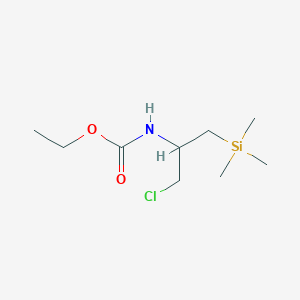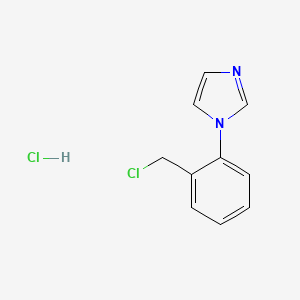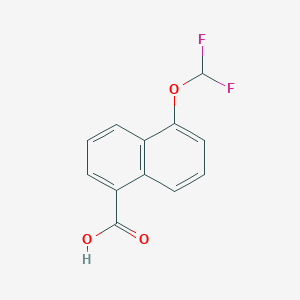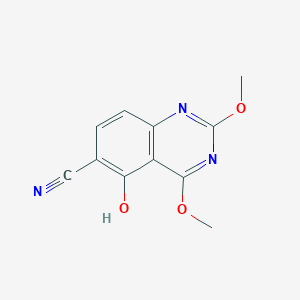
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate is a chemical compound characterized by the presence of a carbamate group, a chloro group, and a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Méthodes De Préparation
The synthesis of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 1-chloro-3-(trimethylsilyl)propan-2-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Applications De Recherche Scientifique
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of certain functional groups in a molecule. This allows for selective reactions to occur at other sites within the molecule. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)amine: Similar structure but with an amine group instead of a carbamate group.
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)ester: Contains an ester group instead of a carbamate group.
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)ketone: Features a ketone group in place of the carbamate group.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties .
Propriétés
Numéro CAS |
91936-04-8 |
|---|---|
Formule moléculaire |
C9H20ClNO2Si |
Poids moléculaire |
237.80 g/mol |
Nom IUPAC |
ethyl N-(1-chloro-3-trimethylsilylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20ClNO2Si/c1-5-13-9(12)11-8(6-10)7-14(2,3)4/h8H,5-7H2,1-4H3,(H,11,12) |
Clé InChI |
WHZIDKJQYYNHIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C[Si](C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)









![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

